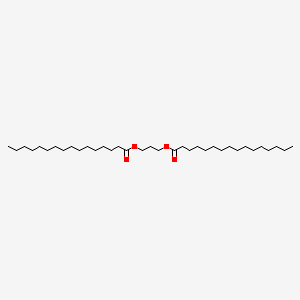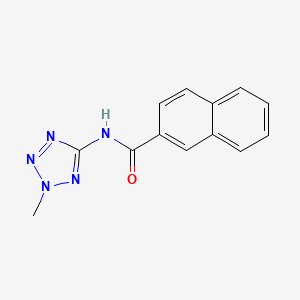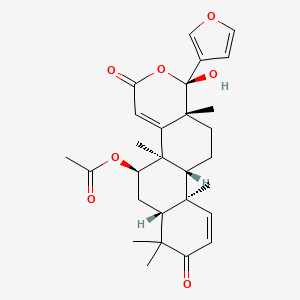
Epigallocatechin 3,5-digallate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epigallocatechin 3,5-digallate: is a polyphenolic compound found predominantly in green tea. It belongs to the catechin family, which is known for its potent antioxidant properties. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epigallocatechin 3,5-digallate can be synthesized through various chemical reactions involving the esterification of epigallocatechin with gallic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as green tea leaves. Techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Epigallocatechin 3,5-digallate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of dimers and other oxidative products.
Reduction: Although less common, reduction reactions can modify the structure of the compound.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl groups on the catechin structure.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions.
Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of catalysts.
Major Products:
Oxidation: Dimers such as theasinensin A and D are formed.
Reduction: Reduced forms of the catechin structure.
Substitution: Various esterified and etherified derivatives.
Scientific Research Applications
Epigallocatechin 3,5-digallate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and viral infections
Mechanism of Action
The mechanism of action of epigallocatechin 3,5-digallate involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and modulates immune responses.
Antiviral Mechanism: Interferes with viral entry and replication by binding to viral proteins.
Anticancer Activity: Inhibits cell proliferation and induces apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Epigallocatechin gallate (EGCG): Another catechin found in green tea with similar antioxidant and anticancer properties.
Epicatechin gallate (ECG): Shares structural similarities and exhibits comparable biological activities.
Epicatechin (EC): A simpler catechin with antioxidant properties but less potent than epigallocatechin 3,5-digallate.
Uniqueness: this compound is unique due to its dual gallate groups, which enhance its antioxidant capacity and biological activity compared to other catechins .
Properties
CAS No. |
37484-73-4 |
|---|---|
Molecular Formula |
C29H22O15 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1 |
InChI Key |
RKUDRJTZBDEGNP-YIXXDRMTSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1211457.png)


![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)





